methyl 3-[(4-chlorophenyl)methyl]-2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate
CAS No.: 422273-77-6
Cat. No.: VC7349134
Molecular Formula: C23H23ClN2O4S
Molecular Weight: 458.96
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 422273-77-6 |
|---|---|
| Molecular Formula | C23H23ClN2O4S |
| Molecular Weight | 458.96 |
| IUPAC Name | methyl 3-[(4-chlorophenyl)methyl]-2-(3,3-dimethyl-2-oxobutyl)sulfanyl-4-oxoquinazoline-7-carboxylate |
| Standard InChI | InChI=1S/C23H23ClN2O4S/c1-23(2,3)19(27)13-31-22-25-18-11-15(21(29)30-4)7-10-17(18)20(28)26(22)12-14-5-8-16(24)9-6-14/h5-11H,12-13H2,1-4H3 |
| Standard InChI Key | ONZJFALPBISQKC-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C(=O)CSC1=NC2=C(C=CC(=C2)C(=O)OC)C(=O)N1CC3=CC=C(C=C3)Cl |
Introduction
Methyl 3-[(4-chlorophenyl)methyl]-2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a complex heterocyclic compound. It belongs to the quinazoline derivatives, which are known for their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This compound features a quinazoline core substituted with functional groups that contribute to its chemical reactivity and potential pharmacological applications.
Structural Overview
IUPAC Name: Methyl 3-[(4-chlorophenyl)methyl]-2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate.
Molecular Formula: C22H23ClN2O4S
Molecular Weight: 446.94 g/mol
The structure consists of:
-
A quinazoline ring system with a carbonyl group at position 4.
-
A methyl ester group at position 7.
-
A sulfanyl group attached to a dimethyl-substituted oxobutyl chain at position 2.
-
A benzyl group substituted with a chlorine atom at position 4.
Synthesis
The synthesis of this compound likely involves multi-step organic reactions:
-
Formation of the Quinazoline Core: Quinazoline derivatives are often synthesized via cyclization reactions involving anthranilic acid derivatives and carbonyl compounds.
-
Introduction of the Sulfanyl Group: Thiol-based reagents are used to introduce the sulfanyl substituent on the quinazoline scaffold.
-
Chlorobenzyl Substitution: The benzyl group is introduced via nucleophilic substitution or alkylation reactions using chlorinated benzyl halides.
-
Esterification: The methyl ester group is typically added through esterification or transesterification reactions.
Biological Relevance
Quinazoline derivatives have been extensively studied for their pharmacological activities:
-
Anticancer Potential: Quinazoline scaffolds have shown efficacy in inhibiting tyrosine kinases and other cancer-related pathways.
-
Antibacterial Activity: Substituted quinazolines exhibit antibacterial properties by interfering with bacterial DNA synthesis.
-
Anti-inflammatory Effects: Functional groups like sulfanyl and methyl ester enhance anti-inflammatory activity by modulating enzyme targets.
While specific biological studies on this compound are not available, its structural similarity to other bioactive quinazolines suggests potential applications in drug development.
Analytical Characterization
To confirm the structure and purity of this compound, several analytical techniques are typically employed:
-
Nuclear Magnetic Resonance (NMR):
-
Proton () and Carbon () NMR spectra provide insights into the chemical environment of hydrogen and carbon atoms.
-
-
Infrared Spectroscopy (IR):
-
Characteristic peaks for carbonyl groups (~1700 cm) and sulfanyl groups (~2500–2600 cm).
-
-
Mass Spectrometry (MS):
-
Provides molecular ion peaks corresponding to the molecular weight (446 g/mol).
-
-
X-Ray Crystallography:
-
Used for determining the three-dimensional structure and confirming atomic connectivity.
-
Research Applications
This compound can be explored in various research areas:
-
Drug Discovery: Its structural framework makes it a candidate for designing kinase inhibitors or anti-inflammatory agents.
-
Material Science: Quinazoline derivatives are occasionally used in developing fluorescent materials or dyes.
-
Synthetic Chemistry: It serves as an intermediate for synthesizing more complex molecules.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume